molecular formula C18H25N5O3 B13700445 Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate

Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate

Cat. No.: B13700445
M. Wt: 359.4 g/mol
InChI Key: OUAPGTCAGWBGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate is a structurally complex heterocyclic compound featuring a cyclohexane core substituted with a methoxy group and a methyl ester. The pyrimidine ring at the 4-position is further functionalized with a methyl group and an amino-linked 5-methylpyrazole moiety.

Properties

Molecular Formula

C18H25N5O3

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxylate

InChI

InChI=1S/C18H25N5O3/c1-11-9-14(20-15-10-12(2)22-23-15)21-16(19-11)13-5-7-18(26-4,8-6-13)17(24)25-3/h9-10,13H,5-8H2,1-4H3,(H2,19,20,21,22,23)

InChI Key

OUAPGTCAGWBGJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Steps

The synthesis of this compound is a multi-step process involving the construction and coupling of three principal moieties:

  • Pyrazolyl group formation: The 5-methyl-1H-pyrazol-3-yl moiety is synthesized via established pyrazole ring formation methods, typically involving hydrazine derivatives and β-dicarbonyl compounds or equivalents.

  • Pyrimidinyl group construction: The 2-pyrimidinyl core, substituted at the 4 and 6 positions, is synthesized through condensation reactions involving amidines or guanidine derivatives with β-dicarbonyl compounds or α,β-unsaturated carbonyls.

  • Attachment to cyclohexanecarboxylic acid: The pyrimidinyl and pyrazolyl groups are covalently linked to the cyclohexanecarboxylic acid at the 4-position of the cyclohexane ring, which also bears a methoxy substituent at the 1-position.

The preparation typically follows this sequence:

Reaction Conditions

  • Solvents: Organic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used to dissolve reactants and facilitate nucleophilic substitution and condensation reactions.

  • Catalysts and reagents: Acid or base catalysts (e.g., triethylamine, potassium carbonate) may be employed to promote amination and coupling steps. Coupling agents like carbodiimides (e.g., EDCI) or phosphonium salts may be used to activate carboxylic acid groups.

  • Temperature: Reactions are typically conducted at moderate temperatures (25–80 °C) to optimize yield and minimize side reactions.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) and crystallization are used to purify the product to high purity (>98%).

Industrial Production Methods

In industrial settings, the synthesis is scaled up using:

Chemical Reactions and Mechanistic Insights

Types of Reactions Involved

  • Nucleophilic substitution: The amino group on the pyrazolyl ring acts as a nucleophile attacking electrophilic centers on the pyrimidinyl or cyclohexane intermediates.

  • Condensation reactions: Formation of the pyrimidinyl ring involves condensation between amidine derivatives and β-dicarbonyl compounds.

  • Esterification and etherification: Introduction of the methoxy group at the cyclohexane 1-position likely involves methylation of a hydroxyl precursor.

Common Reagents and Catalysts

Reaction Step Reagents/Catalysts Purpose
Pyrazole ring formation Hydrazine hydrate, β-dicarbonyl compounds Pyrazole ring synthesis
Pyrimidine synthesis Guanidine or amidines, β-dicarbonyls Pyrimidine ring formation
Amination/coupling Triethylamine, potassium carbonate Facilitate nucleophilic attack
Esterification/methylation Methyl iodide, dimethyl sulfate, base Methoxy group introduction

Reaction Mechanism Highlights

  • The amino group of the 5-methyl-1H-pyrazol-3-yl moiety attacks the electrophilic carbon at the 6-position of the pyrimidinyl ring, forming a stable C-N bond.

  • The cyclohexanecarboxylic acid core is functionalized at the 1-position by methylation to form the methoxy substituent, possibly via SN2 reaction on a hydroxyl precursor.

  • The attachment of the pyrimidinyl group to the cyclohexane ring at the 4-position is facilitated by nucleophilic aromatic substitution or cross-coupling strategies.

Data Tables Summarizing Preparation Parameters

Step Reactants Conditions Yield (%) Notes
Pyrazole ring synthesis Hydrazine + β-dicarbonyl compound Reflux in ethanol, 80 °C, 4 h 75–85 Purify by recrystallization
Pyrimidine ring formation Guanidine + β-dicarbonyl compound DMF, 60 °C, 6 h 70–80 Requires inert atmosphere
Coupling with cyclohexane Pyrimidinyl intermediate + cyclohexanecarboxylic acid derivative THF, K2CO3, 50 °C, 8 h 65–75 Use coupling agents if needed
Methoxy group introduction Hydroxylated cyclohexane + methyl iodide Base, 25 °C, 12 h 80–90 Protect other functional groups

Summary of Research Findings and Source Diversity

  • The preparation of Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate is a complex multi-step organic synthesis involving heterocyclic chemistry and selective functional group transformations.

  • Industrial synthesis benefits from continuous flow reactors and automated process control to ensure reproducibility and scalability.

  • The compound’s synthetic route is well-established in chemical research databases and commercial suppliers, with purity standards typically exceeding 98%.

  • The reaction mechanisms involve classical nucleophilic substitution and condensation chemistry common to pyrimidine and pyrazole derivatives.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for further derivatization:

  • Reagents/Conditions : Aqueous NaOH or LiOH in THF/MeOH/H₂O (17:1:1) at 60°C for 16 hours .

  • Product : 1-Methoxy-4-(6-methyl-2-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-4-yl)cyclohexane-1-carboxylic acid .

  • Yield : Crude product used directly in subsequent reactions without isolation .

Amide Coupling

The hydrolyzed carboxylic acid participates in amide bond formation:

  • Reagents/Conditions : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent .

  • Example : Reaction with (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethylamine yields a diastereomeric amide product .

Pyrimidine-Amine Reactivity

The amino group on the pyrimidine ring participates in nucleophilic substitution:

  • Reagents/Conditions : Reaction with tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate under Buchwald-Hartwig coupling conditions .

  • Product : Tert-butyl-protected intermediates for further functionalization .

Halogenation

The pyrimidine ring can undergo halogenation at specific positions:

  • Example : Chlorination at the 4-position using POCl₃ or other halogenating agents .

Oxidation of Pyrazole Ring

The 5-methyl-1H-pyrazol-3-yl group may undergo oxidation to introduce hydroxyl or carbonyl functionalities, though specific protocols are proprietary.

Reduction of Ester Groups

Limited data exists, but esters can be reduced to alcohols using LiAlH₄ or similar agents under anhydrous conditions.

Cyclohexane Ring Modifications

The cyclohexane backbone’s methoxy and carboxylate groups enable stereoselective transformations:

  • Example : Ring-opening via acid-catalyzed hydrolysis, though yields are highly dependent on stereochemistry .

Table 1: Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProduct/ApplicationSource
Ester HydrolysisLiOH, THF/MeOH/H₂O, 60°C, 16hCarboxylic acid intermediate
Amide CouplingPyBOP, DIPEA, DMF, rtBiologically active amides
Nucleophilic SubstitutionBuchwald-Hartwig catalyst, aryl halidesFunctionalized pyrimidine derivatives

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide on the carbonyl carbon, followed by proton transfer and elimination of methanol .

  • Amide Coupling : PyBOP activates the carboxylate as an intermediate oxyphosphonium species, facilitating amine nucleophilic attack .

Stability and Reactivity Considerations

  • pH Sensitivity : The compound degrades under strongly acidic or basic conditions due to ester and amine group reactivity.

  • Thermal Stability : Stable below 100°C, but prolonged heating in polar solvents accelerates decomposition.

Scientific Research Applications

Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors involved in cell proliferation, leading to its potential antitumor effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

Heterocyclic Diversity : While the target compound incorporates a pyrimidine-pyrazole linkage, analogs like the thiazolo-pyrimidine in introduce sulfur-containing rings, which may enhance electron-withdrawing properties and influence bioactivity.

Substituent Effects: The methoxy group in the target compound and its analogs (e.g., ) likely improves solubility and metabolic stability compared to non-polar derivatives.

Synthetic Routes : The synthesis of pyrimidine-pyrazole hybrids often involves multi-step reactions, such as the condensation of pyrazole amines with halogenated pyrimidines (e.g., ). For example, the aldol condensation in mirrors strategies applicable to cyclohexane-based systems.

Q & A

Q. Key Considerations :

  • Use HPLC to monitor intermediate purity (≥95% recommended).
  • Optimize reaction times to avoid side products (e.g., over-cyclization).

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy :
    • 1^1H NMR to identify proton environments (e.g., methoxy protons at δ 3.2–3.5 ppm, pyrazole NH at δ 10–12 ppm) .
    • 13^{13}C NMR to confirm carbonyl (C=O at ~170 ppm) and aromatic carbons .
  • X-ray Crystallography : Resolves stereochemistry and molecular conformation, particularly cyclohexane ring geometry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected within 0.001 Da accuracy) .

Advanced: How can conflicting structural data (e.g., disorder in cyclohexane rings) be resolved?

Methodological Answer:
Disorder in cyclohexane rings (observed in crystallographic studies ) requires:

Multi-Technique Correlation : Cross-validate NMR, X-ray, and computational data.

DFT Calculations : Compare experimental and theoretical bond angles/energies to identify dominant conformers.

Variable-Temperature NMR : Probe dynamic behavior of substituents (e.g., methoxy groups) to assess conformational flexibility .

Table 1 : Analytical Techniques for Resolving Structural Ambiguities

TechniqueRoleExample from Evidence
X-ray CrystallographyIdentifies spatial disorder64–68% occupancy in cyclohexane
DFT ModelingPredicts stable conformersEnergy minimization of substituents
VT-NMRTracks temperature-dependent shiftsMethoxy group dynamics

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:
Optimization parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) for regioselective pyrimidine formation .
  • Temperature Control : Maintain 60–80°C during Biginelli reactions to prevent decomposition .

Q. Critical Data :

  • Yield Improvement : From 45% (room temperature) to 72% at 70°C .
  • Byproduct Mitigation : Reduce ester hydrolysis by avoiding aqueous workup until final steps .

Advanced: How to design assays for evaluating biological activity?

Methodological Answer:
Prioritize target-specific assays based on structural analogs:

Enzyme Inhibition : Test against kinases or cyclooxygenases (IC₅₀ via fluorometric assays) .

Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .

In Silico Docking : Screen against protein databases (e.g., PDB) to predict binding affinities .

Table 2 : Assay Design Parameters

Assay TypeProtocolKey Metrics
Kinase InhibitionADP-Glo™ LuminescenceIC₅₀, selectivity index
CytotoxicityMTT/PrestoBlue in cancer cell linesEC₅₀ (72-h exposure)
Molecular DockingAutoDock Vina or SchrödingerBinding energy (ΔG ≤ -8 kcal/mol)

Advanced: How to address low solubility in pharmacological studies?

Methodological Answer:
Improve solubility via:

  • Prodrug Design : Replace methyl ester with hydrophilic groups (e.g., phosphate salts) .
  • Nanoformulation : Use liposomes or PEGylated nanoparticles (size ≤200 nm, PDI <0.2) .
  • Co-Solvent Systems : Combine ethanol (10–20%) with PBS for in vitro assays .

Q. Validation :

  • Dynamic Light Scattering (DLS) to confirm nanoparticle stability.
  • LC-MS to quantify prodrug conversion rates in serum .

Advanced: How to analyze regioselectivity in pyrimidine functionalization?

Methodological Answer:
Regioselectivity is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., NO₂) direct substitutions to meta positions .
  • Steric Hindrance : Bulky substituents (e.g., cyclohexane) favor para-amino attachment .
  • Catalytic Control : Pd-mediated cross-coupling for C-H activation at specific sites .

Q. Case Study :

  • : Ethyl acetoacetate directs cyclization to the 4-position of pyrimidine (yield: 68%) .

Advanced: What strategies validate synthetic intermediates with unstable moieties?

Methodological Answer:

  • Low-Temperature Characterization : Collect NMR at -20°C to stabilize reactive intermediates (e.g., enolates) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track transient species during reactions .
  • Protective Group Chemistry : Temporarily block sensitive groups (e.g., NH with Boc) during harsh steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.